molecular formula C14H12N2O2 B10863203 [1,1'-Biphenyl]-2,5-dicarboxamide

[1,1'-Biphenyl]-2,5-dicarboxamide

Cat. No.: B10863203
M. Wt: 240.26 g/mol
InChI Key: NJUCXYNNTOPZKZ-UHFFFAOYSA-N
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Description

Biphenyl-2,5-dicarboxamide is an organic compound consisting of two benzene rings connected by a single bond, with carboxamide groups attached at the 2 and 5 positions of one of the benzene rings. This compound is part of the biphenyl family, which is known for its applications in various fields such as materials science, pharmaceuticals, and organic synthesis.

Properties

Molecular Formula

C14H12N2O2

Molecular Weight

240.26 g/mol

IUPAC Name

2-phenylbenzene-1,4-dicarboxamide

InChI

InChI=1S/C14H12N2O2/c15-13(17)10-6-7-11(14(16)18)12(8-10)9-4-2-1-3-5-9/h1-8H,(H2,15,17)(H2,16,18)

InChI Key

NJUCXYNNTOPZKZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=CC(=C2)C(=O)N)C(=O)N

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

Biphenyl-2,5-dicarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the carboxamide groups to amines.

    Substitution: Electrophilic substitution reactions can occur on the benzene rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).

Major Products

The major products formed from these reactions include biphenyl derivatives with various functional groups, such as carboxylic acids, amines, and halogenated biphenyls .

Mechanism of Action

The mechanism of action of biphenyl-2,5-dicarboxamide involves its interaction with specific molecular targets and pathways. For example, it can inhibit enzymes or interact with cellular receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Biphenyl-2,5-dicarboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring precise molecular interactions and stability .

Biological Activity

[1,1'-Biphenyl]-2,5-dicarboxamide (BPDA) is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of BPDA, detailing its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

BPDA is characterized by its biphenyl structure with two carboxamide groups at the 2 and 5 positions. This unique substitution pattern contributes to its distinct chemical properties and biological activities.

Property Details
Molecular Formula C14H12N2O4
Molecular Weight 272.26 g/mol
Solubility Soluble in organic solvents
Melting Point Not specified in sources

The biological activity of BPDA is primarily attributed to its interaction with specific molecular targets. Research indicates that it may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The precise mechanisms are still under investigation but suggest a multifaceted approach to its therapeutic potential.

Antimicrobial Activity

BPDA has shown promising antimicrobial properties against various bacterial strains. In vitro studies indicate that it exhibits significant inhibitory effects on Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and function.

Anticancer Properties

Recent studies have highlighted the anticancer potential of BPDA. It has been found to induce apoptosis in cancer cell lines through the activation of caspases and modulation of apoptotic pathways. For instance, BPDA treatment resulted in a dose-dependent decrease in cell viability in human breast cancer cells (MCF-7) and prostate cancer cells (PC-3).

Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of BPDA against Staphylococcus aureus and Escherichia coli. The results demonstrated that BPDA inhibited bacterial growth with minimum inhibitory concentrations (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating moderate activity compared to standard antibiotics .

Study 2: Anticancer Activity

In a study conducted on various cancer cell lines, BPDA was shown to reduce cell proliferation significantly. The IC50 values were determined as follows:

  • MCF-7 (breast cancer): 15 µM
  • PC-3 (prostate cancer): 20 µM

The study concluded that BPDA's ability to induce apoptosis could be linked to its structural features, which facilitate interaction with cellular targets involved in cell cycle regulation .

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications on the biphenyl core or the carboxamide groups can significantly affect biological activity. For example:

  • Substituents on the biphenyl ring : Altering the position or type of substituents can enhance or diminish antimicrobial and anticancer activities.
  • Carboxamide modifications : Changing the alkyl groups attached to the amide nitrogen can influence solubility and bioavailability.

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